molecular formula C16H19NO2S B6627828 3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid

3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid

Cat. No.: B6627828
M. Wt: 289.4 g/mol
InChI Key: JICAXHKNDHIXQL-UHFFFAOYSA-N
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Description

3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold linked to a 1,3-thiazole ring substituted with a hexyl group at position 2. Benzoic acid derivatives are widely studied for pharmaceutical applications, including enzyme inhibition and receptor modulation. The hexyl substituent distinguishes this compound from simpler thiazole-benzoic acid analogs, offering unique physicochemical and pharmacological properties .

Properties

IUPAC Name

3-(4-hexyl-1,3-thiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-4-5-9-14-11-20-15(17-14)12-7-6-8-13(10-12)16(18)19/h6-8,10-11H,2-5,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICAXHKNDHIXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to several thiazole-containing benzoic acid derivatives, differing primarily in substituents on the thiazole ring or benzoic acid moiety. Key analogs include:

Compound Name Substituent (Thiazole Position 4) Molecular Weight (g/mol) Key Properties/Applications References
3-(1,3-Thiazol-2-yl)benzoic acid None 205.24 Base structure; moderate lipophilicity
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzoic acid 4-Chlorophenyl 315.77 Enhanced bioactivity (e.g., antimicrobial potential)
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Methyl 219.26 Increased solubility; used in drug intermediates
3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid 2-Pyridinyl 282.32 Chelation potential; metal-binding studies

Key Observations :

  • Hexyl vs. Methyl/Chlorophenyl : The hexyl group in 3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid significantly increases lipophilicity (predicted logP > 4) compared to methyl (logP ~2.5) or chlorophenyl (logP ~3.8) analogs, favoring membrane permeability but reducing aqueous solubility .
  • Bioactivity : Chlorophenyl-substituted analogs (e.g., 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) exhibit enhanced antimicrobial and enzyme-inhibitory activities due to electron-withdrawing effects, while the hexyl derivative may optimize pharmacokinetic profiles for central nervous system (CNS) targets .
Physicochemical Properties
  • Solubility : Hexyl substitution reduces water solubility (<0.1 mg/mL predicted) compared to unsubstituted (1–5 mg/mL) or methyl analogs (2–10 mg/mL). This necessitates formulation strategies like micellar encapsulation .
  • Thermal Stability : Thiazole-benzoic acids generally exhibit high thermal stability (decomposition >250°C), with hexyl derivatives showing marginally lower melting points (~120–130°C) due to reduced crystallinity .
Table 1: Comparative Analysis of Selected Thiazole-Benzoic Acid Derivatives
Property This compound 3-(1,3-Thiazol-2-yl)benzoic Acid 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid
Molecular Weight (g/mol) 289.4 (calculated) 205.24 315.77
Predicted logP 4.2 2.1 3.8
Aqueous Solubility (mg/mL) <0.1 1.5 0.3
Antimicrobial Activity (MIC, μM) Not reported Not reported 12.5 (S. aureus)
Key Application CNS drug candidates Enzyme inhibition studies Antimicrobial agents

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